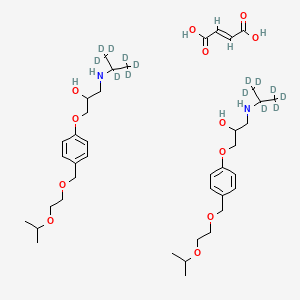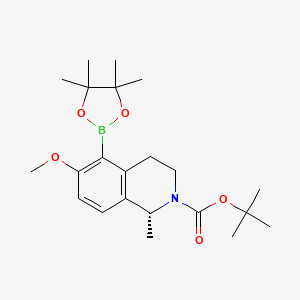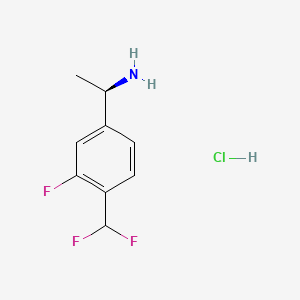
(R)-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethyl group and a fluorophenyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na, which has been extended to the configuration of perfluoroalkyl amines using RfSO2Na . This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving fluorinated compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The difluoromethyl and fluorophenyl groups can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological activities, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-(Trifluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride
- ®-1-(4-(Difluoromethyl)-3-chlorophenyl)ethan-1-amine hydrochloride
- ®-1-(4-(Difluoromethyl)-3-bromophenyl)ethan-1-amine hydrochloride
Uniqueness
What sets ®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride apart from similar compounds is its specific combination of difluoromethyl and fluorophenyl groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11ClF3N |
|---|---|
Molecular Weight |
225.64 g/mol |
IUPAC Name |
(1R)-1-[4-(difluoromethyl)-3-fluorophenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c1-5(13)6-2-3-7(9(11)12)8(10)4-6;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
ARIDPZMADYQARU-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C(F)F)F)N.Cl |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)
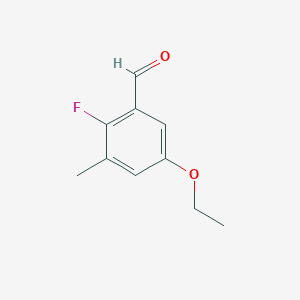


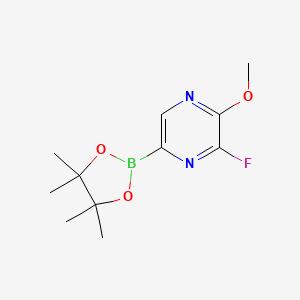

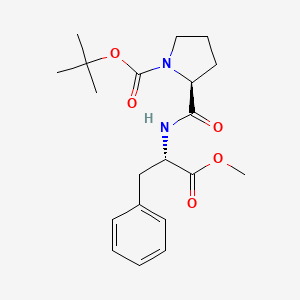
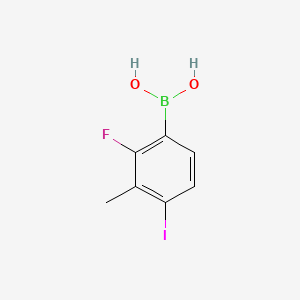

![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B14028884.png)


